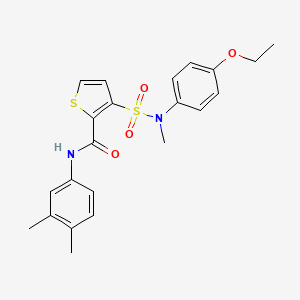![molecular formula C19H15N3O5S B2703442 Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate CAS No. 1207025-64-6](/img/structure/B2703442.png)
Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, which is a highly oxygenated lignanoid containing four five-membered rings and two benzene rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of similar compounds has been solved by Direct Methods and refined by full-matrix least-squares methods . The carbon-bound hydrogen atoms were placed in the calculated positions, with the d (C—H) = 0.93–0.98 Å .Chemical Reactions Analysis
The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the empirical formula of 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine is C11H10N2O2S with a molecular weight of 234.27 .Scientific Research Applications
Anticancer Activity
Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate and its derivatives have been studied for their potential anticancer activities. Karakuş et al. (2018) synthesized a series of related compounds and evaluated their anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. They found that one of the compounds demonstrated significant anticancer activity (Karakuş et al., 2018).
Molecular Aggregation Studies
Research by Matwijczuk et al. (2016) investigated the solvent effects on molecular aggregation in related compounds. Their study provided insights into how the structure of the substituent group affects molecular aggregation interactions, which is crucial for understanding the behavior of these compounds in different environments (Matwijczuk et al., 2016).
Drug Discovery Building Blocks
Durcik et al. (2020) described a pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are closely related to the compound . These derivatives can serve as building blocks in drug discovery, offering opportunities to explore chemical space for potential new drugs (Durcik et al., 2020).
Investigation in Liposome Systems
Another study by Kluczyk et al. (2016) focused on the molecular organization of similar compounds in liposome systems. This research is significant for understanding how these compounds interact with lipid bilayers, which is essential for their potential use in drug delivery systems (Kluczyk et al., 2016).
Antileukemic Activity
Zee-Cheng and Cheng (1979) researched ureidothiazole and ureidothiadiazole derivatives, which are structurally related to the compound . They found that these compounds showed activity against leukemia in mice, highlighting their potential as antileukemic agents (Zee-Cheng & Cheng, 1979).
Antihyperglycemic Agents
Cantello et al. (1994) synthesized a series of thiazolidinediones, including compounds structurally related to this compound, and found them to have antihyperglycemic properties. This research suggests potential applications in the treatment of diabetes (Cantello et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[2-(1,3-benzodioxol-5-ylcarbamoylamino)-1,3-thiazol-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-25-17(23)12-4-2-11(3-5-12)14-9-28-19(21-14)22-18(24)20-13-6-7-15-16(8-13)27-10-26-15/h2-9H,10H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYNALREQDAYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,5-diethyl (2Z,4Z)-4-[amino({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl})methylidene]-2-cyanopent-2-enedioate](/img/structure/B2703359.png)

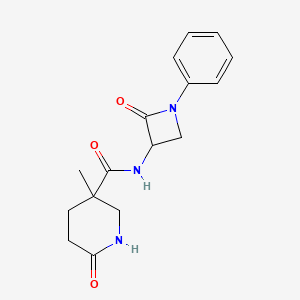
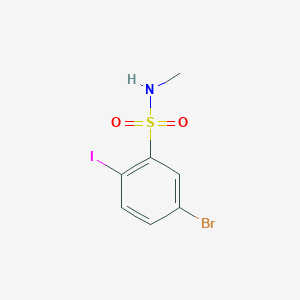
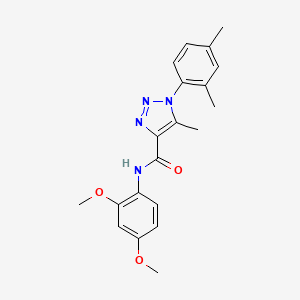
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2703367.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2703373.png)
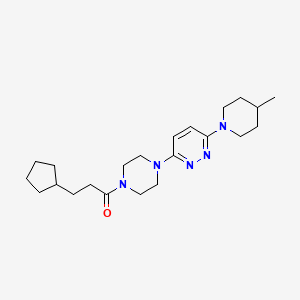


![methyl 1-(2-cyanoethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2703380.png)
![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylbut-2-ynamide](/img/structure/B2703381.png)
